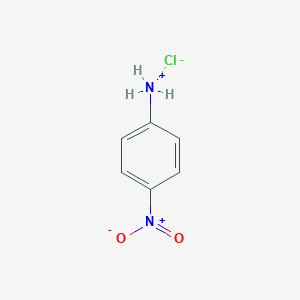

4-Nitroaniline Hydrochloride

Vue d'ensemble

Description

4-Nitroaniline Hydrochloride, also known as 4-nitrobenzenamine hydrochloride, is an organic compound with the molecular formula C6H6N2O2·HCl. It is a yellow solid that is one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitroaniline Hydrochloride can be synthesized through the nitration of aniline. The process involves the protection of the amino group of aniline by converting it to acetanilide, followed by nitration to form p-nitroacetanilide, and finally deprotection to yield 4-nitroaniline . The key steps are:

Protection: Aniline is reacted with acetic anhydride in the presence of glacial acetic acid to form acetanilide.

Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.

Deprotection: The nitroacetanilide is then hydrolyzed to yield 4-nitroaniline.

Industrial Production Methods: Industrially, 4-nitroaniline is produced via the amination of 4-nitrochlorobenzene. The reaction involves the following steps:

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitroaniline Hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-phenylenediamine using iron metal or catalytic hydrogenation.

Electrophilic Aromatic Substitution: The nitro group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Reduction: Iron metal or hydrogen gas with a catalyst.

Diazotization: Sodium nitrite and hydrochloric acid.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

Reduction: 4-phenylenediamine.

Diazotization: 4-nitrophenyldiazonium chloride.

Substitution: Depending on the electrophile used, various substituted nitroanilines.

Applications De Recherche Scientifique

Environmental Remediation

Adsorption Studies

4-Nitroaniline is recognized for its toxicity and persistence in the environment, prompting research into effective removal methods from wastewater. Recent studies have highlighted the use of mesoporous materials, such as MCM-48, for the adsorption of 4-nitroaniline from aqueous solutions. The batch adsorption experiments demonstrated that MCM-48 effectively adsorbs 4-nitroaniline, with a maximum uptake capacity of approximately 90 mg/g under optimized conditions . The adsorption process was analyzed using various isotherm models, including Langmuir and Freundlich, indicating strong interactions between the adsorbent and the compound.

Emulsion Liquid Membrane Technology

Another innovative approach involves using emulsion liquid membranes (ELM) to facilitate the removal of 4-nitroaniline from water. This method employs a facilitated transport mechanism that enhances the efficiency of solute separation. Research indicates that varying the volume ratios of the internal and external phases can significantly influence the removal efficiency of 4-nitroaniline, demonstrating promising results for practical applications in wastewater treatment .

Material Science

Polymer Synthesis

4-Nitroaniline Hydrochloride is utilized in synthesizing poly(4-nitroaniline), which has potential applications in optoelectronic devices due to its conductive properties. The polymerization process involves oxidative methods that yield thin films suitable for electronic applications. Studies have shown that these films exhibit significant electrical conductivity and can be tailored for specific electronic functionalities .

Nanocomposite Development

Incorporating 4-nitroaniline into nanocomposites has been explored to enhance material properties. For instance, combining it with titanium dioxide (TiO2) has been studied for photocatalytic degradation applications. This synergy not only improves the degradation efficiency of organic pollutants but also provides insights into developing advanced materials for environmental applications .

Chemical Synthesis

Intermediate in Organic Synthesis

As an intermediate compound, this compound is crucial in synthesizing various chemical products, including dyes and pharmaceuticals. Its reactive amine group allows for further functionalization, making it a versatile building block in organic chemistry. The compound's ability to undergo electrophilic substitution reactions facilitates its use in creating complex organic molecules .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Nitroaniline Hydrochloride involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form hydroxylamine and nitroso derivatives, which are cytotoxic and can induce methemoglobinemia . The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .

Comparaison Avec Des Composés Similaires

2-Nitroaniline: An isomer with the nitro group in the ortho position.

3-Nitroaniline: An isomer with the nitro group in the meta position.

Comparison:

Activité Biologique

4-Nitroaniline hydrochloride (4-NA) is an organic compound with significant biological activity and toxicity, primarily recognized for its role in various industrial applications, including dye production and as an intermediate in pharmaceuticals. This article explores the biological effects, toxicity, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as p-nitroaniline or 1-amino-4-nitrobenzene, has the chemical formula CHNO·HCl. It appears as a yellow solid and is soluble in water due to the presence of the hydrochloride salt form. The synthesis of 4-NA typically involves the amination of 4-nitrochlorobenzene.

Biological Activity

Toxicological Profile:

4-Nitroaniline is classified as a toxic chemical due to its potential for carcinogenicity, mutagenicity, and other adverse health effects. Studies have shown that exposure can lead to various hematological disorders, including methemoglobinemia, which is characterized by increased levels of methemoglobin in the blood, leading to reduced oxygen transport capacity.

Key Findings:

- Hematological Effects: Chronic exposure to 4-nitroaniline has been linked to hemolytic anemia and splenic lesions. A study indicated that oral administration resulted in significant increases in methemoglobin concentrations and reticulocyte counts in treated animals compared to controls .

- Carcinogenic Potential: Research has demonstrated a correlation between 4-nitroaniline exposure and the development of tumors such as hemangiomas and hemangiosarcomas in laboratory animals .

Study 1: Hematological Changes

A study conducted on Sprague-Dawley rats evaluated the effects of 4-nitroaniline over a 90-day period. The results are summarized in Table 1 below:

| Dose (mg/kg/day) | Methemoglobin (% increase) | Erythrocyte Count (×10^6/µL) | Reticulocyte Count (% increase) |

|---|---|---|---|

| Control | - | 8.5 | 0 |

| 10 | 15 | 7.8 | 25 |

| 30 | 35 | 6.5 | 50 |

| 300 | 60 | 5.0 | 100 |

The data indicate a dose-dependent increase in methemoglobin levels alongside a decrease in erythrocyte counts, highlighting the compound's hemolytic effects .

Study 2: Carcinogenicity Assessment

In a long-term study assessing carcinogenic potential, groups of mice were exposed to varying doses of 4-nitroaniline. The findings included:

- Increased incidence of tumors in high-dose groups.

- Notable histopathological changes in the spleen and liver tissues.

These results support the classification of 4-nitroaniline as a potential carcinogen based on observed tumor formation .

Mechanisms of Toxicity

The mechanisms underlying the toxicity of 4-nitroaniline include:

- Methemoglobinemia: The compound interferes with hemoglobin function by oxidizing iron from ferrous (Fe²⁺) to ferric (Fe³⁺) state, leading to impaired oxygen transport.

- Hematopoietic Effects: Increased erythropoiesis in response to anemia is observed, as indicated by elevated reticulocyte counts.

- Organ Toxicity: Histopathological examinations reveal splenic congestion and hemosiderosis associated with chronic exposure .

Propriétés

IUPAC Name |

4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJUVOPKIUQOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-01-6 (Parent) | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7065964 | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-51-5 | |

| Record name | 4-Nitroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Nitroaniline Hydrochloride being investigated as a reagent in biochemical synthesis?

A1: Recent research highlights the utility of this compound in synthesizing important biochemical reagents. Specifically, it acts as a crucial building block in the production of L-Leucine-4-Nitroaniline Hydrochloride []. This biochemical reagent, often employed in enzyme assays, benefits from a novel synthetic approach using this compound, leading to a more efficient and cost-effective production process.

Q2: What makes the synthesis of Boc-L-Leu-pNA unique in the context of using this compound?

A2: The research emphasizes the innovative nature of employing this compound in the synthesis of Boc-L-Leu-pNA []. This specific condensation reaction, a key step in creating the final L-Leucine-4-Nitroaniline Hydrochloride, represents a novel methodology not previously documented. This discovery paves the way for more efficient and cost-effective synthesis of this important biochemical reagent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.